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Brevinin-1JDc

Cat. No.: B1577913
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1JDc is a synthetic peptide belonging to the Brevinin-1 family, a class of cationic, amphipathic antimicrobial peptides (AMPs) primarily isolated from frog skin . This 24-amino acid peptide features a characteristic C-terminal disulfide-bridged cyclic heptapeptide, known as a "Rana-box" (Cys-(Xaa)4-Lys-Cys), which is crucial for stabilizing its structure and is often essential for its antimicrobial activity . Like other members of its family, this compound is believed to exert its primary mechanism of action through membrane disruption . Its cationic nature allows it to interact electrostatically with negatively charged bacterial membranes, while its amphipathic α-helical structure can insert into and perturb the phospholipid bilayer, leading to cell lysis and death . This membrane-targeting mechanism poses a high barrier for the development of microbial resistance, making Brevinin peptides promising candidates for novel anti-infective research . Research on the Brevinin-1 family has demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal pathogens . Furthermore, certain Brevinin-1 peptides have been identified to possess additional bioactivities, including significant anti-inflammatory effects by neutralizing LPS and suppressing pro-inflammatory cytokines, as well as exhibiting cytotoxic effects on various human cancer cell lines while showing minimal toxicity toward normal cells . This compound is provided as a lyophilized powder and should be stored at or below -20°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

FLPAVLRVAAKVVPTVFCLISKKC

Origin of Product

United States

Origin and Biosynthesis of Brevinin 1jdc

Identification from Odorrana jingdongensis Skin Secretions

Brevinin-1JDc was first identified as part of a scientific investigation into the antimicrobial peptides present in the skin secretions of the Jingdong odorous frog, Odorrana jingdongensis. The process of discovery involved the collection of these secretions, which are a rich source of bioactive compounds that protect the frog from pathogens and predators.

To isolate and identify the individual components of the secretions, researchers employed a technique called reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the complex mixture into its constituent peptides based on their physicochemical properties. Following separation, the specific peptide fraction corresponding to this compound was subjected to further analysis. Its primary structure, the linear sequence of amino acids, was determined using a combination of mass spectrometry and Edman degradation. This meticulous process revealed this compound to be a 24-amino-acid peptide.

Molecular Cloning of Precursor cDNAs Encoding this compound

To understand how this compound is synthesized by the frog, scientists undertook the molecular cloning of the gene that codes for it. This involved creating a cDNA library from the skin tissue of Odorrana jingdongensis. Through this process, the full nucleotide sequence of the this compound precursor was elucidated.

The analysis of the cloned cDNA revealed that this compound is initially synthesized as a larger precursor protein, a common strategy for the production of such peptides in amphibians. This precursor has a well-defined architecture, known as a prepropeptide, which consists of three distinct domains:

A Signal Peptide: This initial segment of the precursor protein acts as a biological "zip code," directing the nascent protein to the cell's secretory pathway.

An Acidic Propeptide Region: Following the signal peptide is a region rich in acidic amino acids. This spacer domain is thought to play a role in the correct folding of the precursor and in preventing the mature peptide from being active before it is secreted.

The Mature this compound Sequence: At the C-terminal end of the precursor lies the sequence of the mature, biologically active this compound peptide.

A highly conserved Lys-Arg (KR) sequence serves as a recognition site for enzymatic cleavage, situated immediately before the start of the mature peptide sequence.

Table 1: Domains of the this compound Precursor

Domain Function
Signal Peptide Directs the precursor to the secretory pathway.
Acidic Propeptide Assists in proper folding and prevents premature activity.

Post-Translational Modifications Relevant to this compound Maturation

The journey from the precursor protein to the final, active this compound molecule involves several crucial steps known as post-translational modifications. These modifications are essential for the peptide's structure and function.

The first key modification is proteolytic cleavage . Specific enzymes recognize and cut the precursor protein at defined sites. The dibasic Lys-Arg (KR) site located at the junction of the acidic propeptide and the mature peptide is a primary target for this cleavage, liberating the 24-amino-acid mature peptide.

A second critical modification is the formation of a disulfide bridge . Brevinin-1 (B586460) peptides are characterized by a C-terminal "Rana box" motif. This feature involves two cysteine residues within the peptide sequence forming a covalent bond, creating a cyclic structure at the C-terminus. This disulfide bridge is vital for the structural integrity and biological activity of this compound. The formation of this bond is an enzyme-catalyzed process that occurs after the peptide has been synthesized.

These post-translational events are the final and essential steps in the biosynthesis of this compound, transforming an inactive precursor into a functional molecule ready to perform its defensive role in the frog's skin secretions.

Table 2: Post-Translational Modifications of this compound

Modification Description
Proteolytic Cleavage The mature peptide is cut from the precursor at a specific Lys-Arg site.

Structural Characterization and Analysis of Brevinin 1jdc

Primary Amino Acid Sequence Elucidation

The primary structure of a peptide, its unique amino acid sequence, is fundamental to its function. The amino acid sequence of Brevinin-1JDc has been determined to be FLPAVLRVAAKVVPTVFCLISKKC. creative-peptides.comnih.gov This 24-residue sequence provides the foundational information for understanding its physicochemical properties and predicting its higher-order structures.

The molecular formula of this compound is C123H211N33O27S2, with a molecular weight of 2696.37 Da. nih.gov Its theoretical isoelectric point (pI) is 9.85, indicating a net positive charge at physiological pH, a common feature of cationic antimicrobial peptides. nih.govmdpi.com

Table 1: Amino Acid Sequence and Properties of this compound
PositionAmino Acid (3-Letter)Amino Acid (1-Letter)Properties
1PheFHydrophobic, Aromatic
2LeuLHydrophobic
3ProPImino Acid, Helix Breaker
4AlaAHydrophobic
5ValVHydrophobic
6LeuLHydrophobic
7ArgRPositively Charged, Basic
8ValVHydrophobic
9AlaAHydrophobic
10AlaAHydrophobic
11LysKPositively Charged, Basic
12ValVHydrophobic
13ValVHydrophobic
14ProPImino Acid, Helix Breaker
15ThrTPolar, Uncharged
16ValVHydrophobic
17PheFHydrophobic, Aromatic
18CysCCan form Disulfide Bonds
19LeuLHydrophobic
20IleIHydrophobic
21SerSPolar, Uncharged
22LysKPositively Charged, Basic
23LysKPositively Charged, Basic
24CysCCan form Disulfide Bonds

Predicted Secondary and Tertiary Conformations

The biological activity of peptides is intrinsically linked to their three-dimensional structure. Predictions of this compound's secondary and tertiary structures reveal key conformational features.

Alpha-Helical Propensity and Amphipathicity

Brevinin-1 (B586460) family peptides are known to adopt an amphipathic α-helical structure, particularly in membrane-like environments. nih.gov This conformation is characterized by a helical arrangement of amino acids where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. colostate.edu This amphipathic nature is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. google.com While this compound exists as a random coil in aqueous solutions, it is predicted to form a stable α-helix in hydrophobic environments. nih.gov The stability of this helix is influenced by both the inherent helical propensity of its constituent amino acids and the hydrophobicity of their sidechains. nih.gov

Identification and Significance of Conserved Sequence Motifs

Within the primary sequence of this compound, specific conserved motifs have been identified that are characteristic of the brevinin family and crucial for its structure and function.

N-Terminal Hydrophobic 'FLP' Motif

The N-terminus of this compound begins with the sequence Phenylalanine-Leucine-Proline (FLP). This hydrophobic motif is a conserved feature in many brevinin-1 peptides and is thought to play a role in the initial interaction with the microbial cell membrane. mdpi.com The hydrophobicity of this region facilitates the partitioning of the peptide into the lipid bilayer of the target cell.

C-Terminal Disulfide-Bridged Heptapeptide (B1575542) ('Rana-box')

A hallmark of the brevinin-1 family is the presence of a C-terminal cyclic heptapeptide, commonly referred to as the "Rana-box". nih.govmdpi.com In this compound, this structure is formed by a disulfide bond between the Cysteine residues at positions 18 and 24. nih.govnih.gov This intramolecular bridge creates a cyclic domain (C-L-I-S-K-K-C) that is essential for maintaining the peptide's structural integrity and biological activity. nih.govresearchgate.net The Rana-box is believed to be critical for the antimicrobial efficacy of these peptides. nih.gov

Biological Activities of Brevinin 1jdc

Antimicrobial Spectrum and Potency

Brevinin-1JDc has demonstrated a broad spectrum of antimicrobial activity, showing inhibitory effects against Gram-positive and Gram-negative bacteria as well as pathogenic fungi. nih.govnih.gov Its activity is attributed to common structural features shared with other potent peptides in its family. nih.gov

Activity against Gram-Positive Bacterial Strains

Research has confirmed the efficacy of this compound against Gram-positive bacteria. Specific laboratory testing has determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The peptide shows notable activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov In one study comparing it with other brevinin peptides, the MIC of this compound against Staphylococcus aureus was recorded as 6 µM. nih.gov

Activity against Gram-Negative Bacterial Strains

The peptide also exhibits potent activity against Gram-negative bacterial strains. nih.gov The outer membrane of Gram-negative bacteria typically presents a significant barrier to antimicrobial agents, but this compound is effective in overcoming this defense. nih.gov Its inhibitory action has been quantified against Escherichia coli, a common Gram-negative bacterium. Research findings indicate a Minimum Inhibitory Concentration (MIC) of 3 µM for this compound against E. coli. nih.gov

Antifungal Efficacy against Pathogenic Yeasts

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity against pathogenic yeasts. nih.govnih.gov While it is reported to be active against Candida albicans, some comparative analyses have not specified a precise MIC value, indicating that its efficacy might be less pronounced compared to other peptides under certain testing conditions. nih.gov Another study noted that while many brevinin-1 (B586460) peptides show strong antifungal activity, the potency can vary significantly among different members of the family. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

MicroorganismTypeMIC (µM)
Staphylococcus aureusGram-Positive Bacteria6 nih.gov
Escherichia coliGram-Negative Bacteria3 nih.gov
Candida albicansYeast (Fungus)nih.gov
Note: "—" indicates that a specific value was not provided in the cited source's comparative table.

Efficacy against Multidrug-Resistant Microorganisms

A significant aspect of the therapeutic potential of antimicrobial peptides is their ability to act against bacteria that have developed resistance to conventional antibiotics. This compound has been specifically identified as having activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The emergence of MRSA represents a serious challenge in clinical settings, and peptides that can inhibit its growth are of considerable scientific interest.

Anti-Biofilm Properties

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. mdpi.com The ability of a compound to interfere with biofilm formation is a key area of antimicrobial research. mdpi.com

Inhibition of Biofilm Formation

While many peptides within the brevinin-1 family have demonstrated potent anti-biofilm capabilities, including the inhibition of biofilm formation and the eradication of mature biofilms, specific research data detailing the anti-biofilm activity of this compound is not extensively documented in the available literature. nih.govnih.govmdpi.com For instance, the related peptide Brevinin-1GHa has been shown to effectively suppress the formation of biofilms by S. aureus, E. coli, and C. albicans. mdpi.com Similarly, Brevinin-1BW possesses strong biofilm inhibitory and eradication activities. mdpi.com However, equivalent quantitative data, such as the Minimum Biofilm Inhibitory Concentration (MBIC) for this compound, has not been detailed in the reviewed scientific reports.

Eradication of Mature Biofilms

The ability of this compound to eradicate mature biofilms has not been extensively detailed in current scientific literature. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. While the broader Brevinin-1 family has shown promise in this area, specific data on this compound is limited.

For context, research on the related peptide Brevinin-1GHa has demonstrated a potent capacity to eliminate pre-formed, mature biofilms of various pathogens. mdpi.com In one study, Brevinin-1GHa was effective in eradicating biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans at minimal biofilm eradication concentrations (MBEC) of 16 µM, 64 µM, and 8 µM, respectively. mdpi.com The same study noted that both Brevinin-1GHa and this compound exhibit potent antimicrobial activities, a characteristic that is often a prerequisite for anti-biofilm efficacy. mdpi.com However, direct experimental evidence confirming the activity of this compound against mature biofilms remains to be published.

Table 1: Anti-biofilm Activity of the Related Peptide Brevinin-1GHa

Pathogen Minimal Biofilm Eradication Concentration (MBEC)
Staphylococcus aureus 16 µM
Escherichia coli 64 µM
Candida albicans 8 µM

Data from a study on Brevinin-1GHa is presented for contextual understanding due to the lack of specific data for this compound. mdpi.com

Anticancer Activities (Cellular Level Research)

The potential of antimicrobial peptides as anticancer agents is an active area of research. These peptides are often cationic and can selectively target the negatively charged membranes of cancer cells over normal cells. mdpi.com

Inhibition of Proliferation in Specific Human Cancer Cell Lines

Specific data detailing the inhibitory concentrations (IC₅₀) of this compound against various human cancer cell lines are not extensively documented in available research. While many brevinin peptides and their synthetic analogues have been tested for anticancer effects, the focus has often been on other members of the family. mdpi.comiiitd.edu.inresearchgate.net For instance, studies on Brevinin-2R have shown it to be effective against several tumor cell lines, including Jurkat, BJAB, MCF-7, L929, and A549, with IC₅₀ values in the range of 1–10 μg/ml. nih.gov Similarly, analogues of Brevinin-1EMa and the peptide Brevinin-2DYd have demonstrated moderate anticancer activities against a panel of human cancer cells. mdpi.comiiitd.edu.in However, equivalent comprehensive screening data for this compound has not been reported.

Comparative Analysis of Anticancer Potency with Other Brevinins

Comparative studies provide some insight into the relative anticancer potential of this compound. Research on a novel brevinin-like peptide, LFB, isolated from the Fujian large-headed frog, demonstrated potent anticancer activity against several human cancer cell lines. In the comparative analysis within this study, it was noted that most other previously reported brevinins, a list that included this compound, exhibited less potent or no anticancer activities when contrasted with the high potency of LFB. This suggests that while belonging to a family known for bioactivity, this compound may not be one of the more powerful anticancer agents within this group.

Anti-Inflammatory Modulatory Effects

The potential for this compound to modulate inflammatory responses has been noted, although detailed mechanistic studies are sparse. An entry in the B-AMP database, a repository for antimicrobial peptides, lists "Anti-inflammatory" as a biological activity for this compound, though the primary research supporting this is not detailed. frontiersin.org

For comparison, studies on other brevinins, such as Brevinin-1BW, have substantiated this effect. Brevinin-1BW was shown to significantly inhibit the production of key pro-inflammatory mediators. nih.gov In experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Brevinin-1BW reduced the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov This demonstrates that peptides within the Brevinin-1 family possess the capacity for potent anti-inflammatory effects, providing a basis for the presumed, yet unconfirmed, activity of this compound. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Brevinin-1GHa
Brevinin-1BW
Brevinin-2R
Brevinin-1EMa
Brevinin-2DYd
LFB
Lipopolysaccharide (LPS)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Staphylococcus aureus
Escherichia coli
Candida albicans
Jurkat
BJAB
MCF-7
L929

Mechanisms of Action of Brevinin 1jdc

Membrane-Disruptive Modalities

The precise way in which Brevinin-1JDc disrupts cell membranes is understood through several established models for antimicrobial peptides. mdpi.comnih.gov These models describe different ways peptides can insert into and compromise the lipid bilayer.

In the barrel-stave model, the amphipathic α-helical peptides aggregate and insert themselves into the membrane, perpendicular to the lipid bilayer. mdpi.com The hydrophobic surfaces of the peptides face outward, interacting with the lipid tails of the membrane, while the hydrophilic surfaces face inward, forming the interior of a water-filled transmembrane pore. researchgate.netresearchgate.net This structure resembles the staves of a barrel, creating a channel through which ions and other cellular contents can leak out, leading to cell death. mdpi.commdpi.com

According to the carpet model, the peptides first accumulate on the surface of the microbial membrane, binding via electrostatic interactions and forming a "carpet-like" layer. mdpi.comresearchgate.net Once a critical threshold concentration is reached, these peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer rather than the formation of discrete pores. mdpi.comnih.gov

The toroidal pore model presents a variation of pore formation where the peptides, upon inserting into the membrane, induce the lipid monolayers to bend inward continuously. mdpi.com This creates a pore where the channel is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipid molecules. biorxiv.orgnih.gov Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid headgroups. mdpi.com This mechanism also leads to the leakage of cellular contents and membrane depolarization. mdpi.com It is conceivable that the specific mechanism employed by a peptide can depend on factors like its concentration and the composition of the target membrane. mdpi.com

Cellular Membrane Permeabilization and Depolarization

A primary consequence of this compound's interaction with microbial membranes is the rapid permeabilization of the cell membrane. mdpi.comimrpress.com This increased permeability allows the leakage of essential ions and metabolites from the cytoplasm and the influx of external substances, disrupting cellular homeostasis. nih.gov Assays to measure this effect often use fluorescent dyes, such as propidium (B1200493) iodide, which can only enter cells with compromised membranes and then fluoresce upon binding to DNA. nih.govmdpi.com

This permeabilization is directly linked to the depolarization of the transmembrane potential. google.com The bacterial cytoplasmic membrane maintains an essential electrochemical gradient, which is dissipated by the formation of pores or channels by the peptide. nih.gov The loss of this membrane potential inhibits vital cellular processes that depend on it, such as ATP synthesis, and is a key step in the bactericidal action of these peptides. nih.govnih.gov The depolarization can be monitored using voltage-sensitive dyes like diSC3(5), which are released from the depolarized membrane, causing a change in fluorescence. nih.gov Studies on amidated brevinin-1 (B586460) peptides confirm their ability to depolarize the membranes of bacteria such as S. aureus and V. cholerae. google.com

Interactions with Anionic Cellular Components

The selectivity of this compound for microbial over host cells is largely attributed to differences in membrane composition. Microbial membranes are rich in anionic (negatively charged) components, which serve as the initial binding sites for cationic peptides like this compound. mdpi.com

The outer leaflet of bacterial cell membranes contains a high proportion of negatively charged phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of neutral zwitterionic phospholipids like phosphatidylcholine. mdpi.com The positive net charge of this compound promotes a strong electrostatic attraction to the anionic bacterial surfaces. nih.govmdpi.com

Furthermore, the outer membranes of cancer cells often exhibit higher levels of negatively charged phosphatidylserine (B164497) compared to healthy cells, which may explain why some brevinins also show anticancer activity. nih.govnih.gov This initial electrostatic binding is a critical first step, concentrating the peptide on the target membrane surface before its insertion and subsequent disruption of the bilayer. nih.gov Studies have shown that the presence of negatively charged phospholipids is essential for inducing the α-helical structure in peptides that is necessary for their function. nih.gov

O-Glycosylated Mucins

The interaction between antimicrobial peptides (AMPs) and the surface of cancer cells is a critical aspect of their selective cytotoxicity. Cancer cell membranes are distinct from those of normal cells, often displaying a net negative charge. This is partly due to the overexpression of certain molecules, including O-glycosylated mucins. dokumen.pubgoogle.com Mucins are large glycoproteins characterized by dense clusters of O-linked glycans, which contribute to the anionic nature of the cancer cell surface. nih.gov

The Brevinin family of peptides, being cationic, are electrostatically attracted to these negatively charged cancer cell surfaces. nih.govnih.gov This electrostatic interaction is a key initial step that facilitates the accumulation of the peptides on the tumor cell membrane, leading to subsequent membranolytic or intracellular actions. nih.govwikiwand.com While the general principle of cationic AMPs binding to anionic cell surfaces is well-established, specific studies detailing the direct interaction and binding kinetics of this compound with O-glycosylated mucins are not extensively documented in currently available research. However, the known anticancer properties of some Brevinin peptides suggest that this interaction is a likely component of their mechanism of action. nih.gov

Lipopolysaccharide (LPS) Binding and Neutralization

This compound has demonstrated potent antimicrobial activity against Gram-negative bacteria. mdpi.com A key component of the outer membrane of Gram-negative bacteria is lipopolysaccharide (LPS), a potent endotoxin (B1171834) that can trigger a strong inflammatory response in hosts. mdpi.com The ability of an antimicrobial peptide to not only kill the bacteria but also to neutralize the effects of LPS is a significant therapeutic advantage.

Cationic antimicrobial peptides can bind to the negatively charged LPS, thereby neutralizing its endotoxic activity. This interaction can prevent the cascade of inflammatory responses that lead to conditions like septic shock. Research on peptides closely related to this compound provides insight into this mechanism. For instance, Brevinin-1BW has been shown to possess significant LPS-binding activity. researchgate.netnih.gov Another member of the family, Brevinin-1GHd, has been demonstrated to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM and to neutralize its inflammatory effects. nih.govresearchgate.netfrontiersin.org This peptide was able to suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages. nih.govresearchgate.net

Given that this compound shares structural similarities and potent bactericidal activity against Gram-negative organisms with these peptides, it is highly probable that it also engages in LPS binding and neutralization as a key part of its antimicrobial mechanism. mdpi.com However, specific binding affinity and neutralization data for this compound are areas for further investigation.

Table 1: LPS Interaction Data for Brevinin-1 Family Peptides

PeptideLPS Binding ActivityLPS NeutralizationReference
Brevinin-1BW SignificantImplied by binding researchgate.netnih.gov
Brevinin-1GHd Kd: 6.49 ± 5.40 μMYes nih.govresearchgate.net

This table presents data for peptides closely related to this compound to infer its likely properties.

Potential Intracellular Targets and Signalling Pathway Modulation

Beyond direct membrane disruption, some antimicrobial peptides can translocate into the cell to interact with intracellular targets and modulate signaling pathways. This can lead to the inhibition of essential cellular processes and, in the case of cancer cells, the induction of apoptosis.

Insights from Gene Expression Profiling

Gene expression profiling is a powerful tool to understand the global cellular response to a therapeutic agent. By analyzing changes in mRNA levels, researchers can identify the pathways and biological processes that are affected by the peptide. nih.govgoogle.comresearchgate.netuniroma1.it For instance, such studies can reveal if a peptide upregulates genes involved in apoptosis or downregulates genes essential for cell survival and proliferation.

While gene expression profiling has been utilized to study the mechanisms of other antimicrobial peptides, specific studies performing a comprehensive gene expression analysis on cells treated with this compound are not yet available in the public domain. Such research would be invaluable in elucidating its detailed intracellular mechanisms of action.

Modulation of Cell Cycle Regulators

The cell cycle is a tightly controlled process that governs cell proliferation, and its dysregulation is a hallmark of cancer. researchgate.netscience.govrgcb.res.inrgcb.res.in Molecules that can interfere with the cell cycle, for example by causing cell cycle arrest, are of significant interest in cancer therapy as they can halt the uncontrolled division of tumor cells. This is often achieved through the modulation of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

There is currently no direct evidence from published research to suggest that this compound specifically modulates cell cycle regulators. Studies on other, unrelated compounds have shown that targeting cell cycle regulators can be an effective anti-cancer strategy. For example, the sesquiterpene lactone Brevilin A has been shown to induce G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells by down-regulating cyclin D3 and cdc2. However, it is important to note that Brevilin A is not a peptide and its mechanism cannot be directly extrapolated to this compound. Future research is needed to determine if this compound exerts any of its potential anticancer effects through the modulation of cell cycle pathways.

Structure Activity Relationship Sar Studies of Brevinin 1jdc and Analogues

Influence of Net Charge and Cationicity on Biological Efficacy

The net positive charge, or cationicity, of Brevinin-1 (B586460) family peptides is a primary determinant of their initial interaction with the negatively charged surfaces of microbial membranes. nih.govnih.gov These membranes are rich in anionic components like phosphatidylglycerol and lipopolysaccharides (LPS), creating an electrostatic attraction for cationic peptides. nih.gov Research indicates that a minimum net charge of +2 is often necessary for peptides to exhibit effective antibacterial activity. ju.edu.jo

Brevinin-1JDc possesses a significant positive charge, which is crucial for its function. When compared with its close homologue, Brevinin-1GHa, which has a higher net charge (+5) and a higher isoelectric point (pI 9.90) than this compound (pI 9.85), the increased cationicity of Brevinin-1GHa is suggested to be the reason for its more potent activity against certain microbes. nih.gov This highlights that subtle increases in net charge can boost the electrostatic attraction to the bacterial membrane, thereby enhancing antimicrobial efficacy. nih.gov

Studies on analogues of other Brevinin-1 peptides, such as Brevinin-1OS, further underscore the importance of cationicity. An analogue of Brevinin-1OS where the C-terminal Rana-box was excised saw its net charge decrease from +3 to +1. This modification resulted in a complete loss of antimicrobial and hemolytic activity, demonstrating that the positive charges contributed by the Rana-box are essential for bioactivity. mdpi.com

Table 1: Influence of Net Charge on Antimicrobial Activity of Brevinin-1 Analogues

Peptide Sequence Net Charge MIC (μM) vs. S. aureus MIC (μM) vs. E. coli
Brevinin-1GHa FLGAVLPVAGKLVPAAI CKI SKKC +5 2 4
Brevinin-1GHb FLGAVLPVAGKLVPAAI +2 512 >512
Brevinin-1OS FLPLLAGLAANFLPKI FCKI TRKC +3 8-16 >128

| OSa (Truncated) | FLPLLAGLAANFLPKI | +1 | >128 | >128 |

Data sourced from studies on Brevinin-1 homologues to illustrate the principle of cationicity. nih.govmdpi.com

Role of Hydrophobicity and Amphipathicity in Membrane Interaction

While cationicity governs the initial attraction, the peptide's hydrophobicity and amphipathicity are critical for membrane perturbation and disruption. nih.gov Brevinin-1 peptides are known to adopt an amphipathic α-helical structure in a membrane-mimetic environment. portlandpress.com This conformation segregates hydrophobic and hydrophilic residues into separate faces of the helix, allowing the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic, cationic face interacts with the lipid head groups and surrounding water. nih.govnih.gov

The hydrophobic moment (µH) is a quantitative measure of a helix's amphiphilicity. researchgate.net Studies on various antimicrobial peptides show a strong correlation between a high hydrophobic moment and potent antimicrobial function, as it facilitates the perturbation of the phospholipid bilayer. ubc.caresearchgate.net

Table 2: Effect of Hydrophobicity and Amphipathicity on Biological Activities of Brevinin-1GHa Analogues

Peptide Net Charge Hydrophobicity (GRAVY) Hydrophobic Moment (µH) Antimicrobial Activity (vs. S. aureus) Hemolytic Activity (HC₅₀)
Brevinin-1GHa +5 0.592 0.358 Potent High
Brevinin-1GHb +2 0.725 0.420 Drastically Reduced Low

| Brevinin-1GHc | +5 | 0.592 | 0.373 | Reduced | Reduced |

Data derived from a study on Brevinin-1GHa. nih.govmdpi.com

Impact of Specific Amino Acid Residues on Activity

A highly conserved feature within the Brevinin-1 family is the presence of a Proline (Pro) residue at position 14. nih.govnih.gov This residue is not merely a placeholder; it introduces a stable kink or hinge in the peptide's α-helical structure. mdpi.commdpi.com This structural hinge is believed to be crucial for the peptide's mechanism of action, allowing it to more effectively fasten onto and lyse the bacterial cell membrane. nih.govmdpi.com The proline-induced bend separates the N-terminal helical domain from the C-terminal domain, which may allow these two parts to adopt different orientations relative to the membrane surface, facilitating pore formation or membrane disruption. researchgate.net The invariance of Pro14 across numerous Brevinin-1 peptides, including this compound, underscores its fundamental role in maintaining potent biological activity. nih.gov

The potent antimicrobial activity of this compound and its close relatives is attributed to a strongly conserved structural framework that includes Phenylalanine at position 1 (Phe1), Alanine at position 9 (Ala9), and Valine at position 13 (Val13), in addition to Pro14. nih.govmdpi.com Ala9 is considered one of the four invariant residues in the Brevinin-1 family (Ala9, Cys18, Lys23, Cys24). nih.gov These residues are located in the N-terminal region of the peptide, which forms the primary membrane-inserting α-helix. Their conservation suggests they are critical for maintaining the structural integrity, amphipathicity, and hydrophobic properties required for effective membrane interaction. nih.govnih.gov Phe1, with its bulky hydrophobic side chain, likely plays a role as a hydrophobic anchor, initiating the insertion into the lipid bilayer. mdpi.com

Effects of N-Terminal and C-Terminal Modifications

This compound, like most members of its family, features a C-terminal heptapeptide (B1575542) sequence flanked by two Cysteine (Cys) residues that form an intramolecular disulfide bond. This cyclic structure is known as the "Rana-box". mdpi.commdpi.com The role of this disulfide bridge and the entire Rana-box in the peptide's bioactivity is complex and appears to be context-dependent.

Conversely, other studies have shown that the disulfide bridge is not an absolute requirement for activity. A linearized analogue of Brevinin-1E, where the disulfide bond was prevented from forming, retained its antibacterial properties while showing reduced hemolytic activity. nih.govmdpi.com Furthermore, relocating the Rana-box from the C-terminus to the central part of the Brevinin-1E sequence was shown to decrease hemolytic activity without a significant loss of antibacterial potency. mdpi.com However, a similar modification to Brevinin-1GHa resulted in a decline in both antimicrobial and hemolytic activities. nih.gov This indicates that while the Rana-box is a critical structural motif, its contribution and the necessity of the disulfide bond itself can vary depending on the specific amino acid sequence of the rest of the peptide. mdpi.com

Table 3: Comparison of Antimicrobial Activity in Rana-Box Modified Analogues

Peptide Modification Target Organism MIC
Brevinin-1GHa Native (Cyclic Rana-box) S. aureus 2 µM
Brevinin-1GHb Rana-box deleted S. aureus 512 µM
Brevinin-1GHc Rana-box moved to center S. aureus 128 µM
Brevinin-1E Native (Cyclic Rana-box) E. coli 6 µM

| Brevinin-1E Analogue | Rana-box moved to center | E. coli | 6 µM |

Data compiled from studies on Brevinin-1 homologues. nih.govmdpi.commdpi.com

Terminal Amidation and its Influence

The post-translational modification of a peptide's C-terminus, specifically amidation, is a critical factor in the bioactivity of many antimicrobial peptides (AMPs), including members of the brevinin family. researchgate.netbiorxiv.org This modification, where the C-terminal carboxyl group is replaced by an amide group, can significantly influence the peptide's structural stability, net charge, and its interaction with microbial membranes. researchgate.netlifetein.com

Furthermore, C-terminal amidation is understood to contribute to the stabilization of α-helical structures, a common secondary structure motif in membrane-active peptides like brevinins. researchgate.netbiorxiv.org A stable α-helix is essential for the peptide to properly orient and insert itself into the lipid bilayer of the target cell membrane. biorxiv.org The amidated C-terminus can reduce repulsion with the negatively charged phosphate (B84403) head groups of the lipids and prevent the formation of unfavorable hydrogen bonds that might otherwise keep the peptide at the water-lipid interface, thereby facilitating deeper membrane penetration. researchgate.netbiorxiv.org This enhanced structural stability and membrane interaction capability can lead to a more effective disruption of the membrane, causing leakage of cellular contents and ultimately, cell death. mdpi.com The modification also increases the metabolic stability of peptides by making them more resistant to degradation by exopeptidases, which prolongs their biological activity. lifetein.com

In the context of the brevinin family, some research has explored the replacement of the C-terminal "Rana-box" cyclic domain with a C-terminally-amidated residue. mdpi.com This suggests that for some brevinins, the specific structure of the Rana-box may not be absolutely essential for antimicrobial activity, and its function can be mimicked or even improved upon by a simple amidation, highlighting the importance of this modification in peptide design. mdpi.com

Design and Synthesis of Modified this compound Analogues for Enhanced Activity

The rational design of analogues based on the native structure of peptides like this compound is a key strategy for developing new therapeutic agents with improved efficacy and selectivity. researchgate.netmdpi.com The primary goal is to enhance antimicrobial potency while minimizing toxicity to host cells, such as hemolytic activity. mdpi.com This process involves targeted modifications to the peptide's primary sequence to alter its physicochemical properties, including cationicity, hydrophobicity, and amphipathicity. tums.ac.ir The synthesis of these designed analogues is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov

The design process often begins with an analysis of the structure-activity relationship of the parent peptide. For brevinin-1 family members, key structural features include a conserved hydrophobic N-terminal domain, a central proline hinge that induces a kink in the structure, and the C-terminal "Rana-box" disulfide bridge. mdpi.commdpi.com Modifications can be introduced in any of these regions. A common approach involves substituting specific amino acid residues. nih.govnih.gov

Enhancing Cationicity: Increasing the net positive charge is a frequent strategy. This is typically achieved by substituting neutral or hydrophobic residues with cationic amino acids such as lysine (B10760008) (Lys) or arginine (Arg). researchgate.netnih.gov Enhanced cationicity can strengthen the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com For instance, analogues of Brevinin-1pl with arginine substitutions (brevinin-1pl-2R and brevinin-1pl-5R) showed enhanced activity against Gram-positive bacteria. nih.gov

Modulating Hydrophobicity: Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the lipid bilayer of cell membranes. tums.ac.ir This property can be fine-tuned by introducing hydrophobic amino acids like tryptophan (Trp) or by altering the length of the hydrophobic N-terminal domain. mdpi.com However, there is an optimal hydrophobicity window; excessive hydrophobicity can lead to increased toxicity (hemolytic activity) and decreased antimicrobial activity. mdpi.comtums.ac.ir Studies on designed analogues of a brevinin-1 peptide (B1A) showed that antimicrobial activity remained unchanged once hydrophobicity reached a certain threshold, indicating a saturation effect. mdpi.com

Structural Modifications: Other design strategies include truncating the peptide at the N-terminus or altering the "Rana box" domain. mdpi.commdpi.com Moving the Rana-box from the C-terminus to a central position in a Brevinin-1GHa analogue was shown to reduce hemolytic activity, although antimicrobial activity also declined. mdpi.com Another analogue, Brevinin-1GHb, where the Rana-box was removed entirely, showed a significant drop in antimicrobial activity, indicating the loop is necessary for the broad-spectrum action of that specific peptide. mdpi.com

Once designed, the peptide analogues are chemically synthesized, most often using the Fmoc solid-phase peptide synthesis (SPPS) method. nih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.gov Following the assembly of the full peptide sequence, the peptide is cleaved from the resin and all protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its mass is confirmed by mass spectrometry to ensure the correct product has been synthesized. mdpi.commdpi.com

The tables below present research findings on the activity of various brevinin-1 analogues compared to the native peptides.

Table 1: Antimicrobial Activity of Brevinin-1GHa and this compound

MicroorganismStrainMIC (μM) of Brevinin-1GHaMIC (μM) of this compound
Staphylococcus aureusATCC 259232>128
Escherichia coliATCC 259224>128
Candida albicansATCC 900282>128

Data sourced from a study evaluating a novel antimicrobial peptide, Brevinin-1GHa, in comparison to this compound. mdpi.com

Table 2: Effects of Amino Acid Substitution on the Antimicrobial Activity of Brevinin-1pl Analogues

PeptideSequenceMIC (μM) vs S. aureus (MRSA)MIC (μM) vs E. faeciumMIC (μM) vs E. coli
Brevinin-1plFLPILAGLASSLLPKIFCKITRKC248
Brevinin-1pl-2RFLRILAGLASSLLPKIFCKITRKC228
Brevinin-1pl-5RFLPILRGLASSLLPKIFCKITRKC2216
Brevinin-1pl-6KFLPILAKLASSLLPKIFCKITRKC488
Brevinin-1pl-3HFLHILAGLASSLLPKIFCKITRKC4816

Data sourced from a study on engineering Brevinin-1pl with various amino acid substitutions to enhance efficacy. nih.gov

Research Methodologies and Analytical Approaches

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Brevinin-1JDc for research purposes is through chemical synthesis, most commonly by Solid-Phase Peptide Synthesis (SPPS). This technique allows for the precise construction of the peptide's amino acid sequence. nih.gov SPPS involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a frequently used chemical method in this process. nih.gov This approach enables the creation of a synthetic version of the peptide that is identical to the naturally occurring molecule, which is essential for conducting controlled experiments and verifying its biological properties. nih.govmdpi.com The synthesis of this compound and its analogues is a critical step that underpins all subsequent structural and functional analyses. nih.gov

Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism in Membrane-Mimetic Environments)

To understand how this compound interacts with and disrupts microbial membranes, researchers employ spectroscopic techniques to analyze its secondary structure. Circular Dichroism (CD) spectroscopy is a particularly valuable tool for this purpose. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like a peptide. This provides information about the peptide's secondary structure, such as the presence of α-helices and β-sheets. nih.govresearchgate.net

For antimicrobial peptides like this compound, which are active at the membrane interface, CD analysis is often performed in membrane-mimetic environments. nih.gov These environments, such as detergent micelles or lipid vesicles, simulate the hydrophobic and amphipathic nature of a biological membrane. nih.gov In such environments, Brevinin-1 (B586460) peptides typically adopt an amphipathic α-helical structure, which is crucial for their ability to perturb the phospholipid bilayer of target membranes. nih.gov The α-helix forms a bundle within the membrane, with its hydrophobic region interacting with the lipid core and the hydrophilic region pointing inward, leading to the formation of pores. researchgate.net

Biological Activity Assays

A suite of biological activity assays is used to quantify the antimicrobial efficacy of this compound and to probe its mechanism of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism. idexx.dk The MIC is typically determined using a broth microdilution method in 96-well plates, where various concentrations of the peptide are incubated with a standardized inoculum of the target bacteria or fungi. mdpi.com

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com It is determined by subculturing the contents of the wells from the MIC assay onto agar (B569324) plates to see if the microorganisms have been killed or merely had their growth inhibited. bmglabtech.comresearchgate.net

This compound has demonstrated activity against Gram-positive bacteria. For instance, its MIC against Staphylococcus aureus is reported to be 6 µM and against a methicillin-resistant strain of S. aureus (MRSA), it is 3 µM. researchgate.net

Table 1: MIC and MBC Values of Brevinin-1 Peptides Against Various Microorganisms

PeptideMicroorganismMIC (µM)Reference
This compoundStaphylococcus aureus6 researchgate.net
This compoundMRSA3 researchgate.net
Brevinin-1GHaStaphylococcus aureus2 mdpi.com
Brevinin-1GHaEscherichia coli4 mdpi.com
Brevinin-1GHaCandida albicans2 mdpi.com
Brevinin-1BWEnterococcus faecalis1.19 researchgate.net
Brevinin-1BWStaphylococcus aureus2.38 researchgate.net
Brevinin-1BWMDR Staphylococcus aureus2.38 researchgate.net

Time-Kill Kinetics Studies

Time-kill kinetics assays provide information on the rate at which an antimicrobial peptide kills a target microorganism. uem.br These studies involve exposing a bacterial culture to the peptide at various concentrations (often multiples of the MIC) and measuring the number of viable cells (colony-forming units, CFU/mL) at different time points. uem.brnih.gov The results are typically plotted as the log10 of CFU/mL against time. uem.br

These assays have shown that Brevinin-family peptides can exhibit rapid bactericidal activity. nih.govmdpi.com For example, some Brevinin peptides can cause the complete killing of MRSA within 30 to 60 minutes at concentrations of 4 times the MIC. mdpi.com This rapid action is a key characteristic of many antimicrobial peptides and is often linked to their membrane-disrupting mechanism.

Cell Membrane Integrity Assays (e.g., SYTOX Green Uptake, DiBAC4(3) Depolarization)

To confirm that this compound's antimicrobial activity stems from damaging the bacterial cell membrane, researchers use fluorescent dyes that report on membrane integrity and potential.

SYTOX Green Uptake: SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate the membrane of healthy, live cells. thermofisher.com However, when the cell membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. thermofisher.comfishersci.nl An increase in SYTOX Green fluorescence in a population of bacteria treated with this compound is a direct indicator of membrane permeabilization. researchgate.net

DiBAC4(3) Depolarization: DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, potential-sensitive fluorescent dye. thermofisher.com It can enter depolarized cells, where it binds to intracellular components and shows enhanced fluorescence. thermofisher.comdojindo.com The disruption of the cell membrane by antimicrobial peptides often leads to a collapse of the membrane potential, causing depolarization. uniud.it Therefore, an increase in DiBAC4(3) fluorescence indicates that the peptide has disrupted the electrochemical gradient across the bacterial membrane. nih.govresearchgate.net

Flow Cytometry for Membrane Disruption Analysis

Flow cytometry is a powerful technique that can be used in conjunction with fluorescent dyes like SYTOX Green and DiBAC4(3) to analyze membrane disruption at the single-cell level. nih.govnih.gov A flow cytometer measures the fluorescence of individual cells as they pass through a laser beam. nih.gov By treating bacteria with this compound and then staining with these dyes, researchers can quantify the percentage of cells in a population that have compromised membranes. nih.gov For instance, flow cytometry can reveal the proportion of S. aureus cells that show a fluorescent signal after treatment with a Brevinin peptide, indicating membrane damage. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a powerful technique utilized to observe the detailed surface morphology of biological samples, including the effects of antimicrobial peptides on bacterial cells. scielo.brnih.gov This methodology allows for the visualization of changes in cell structure, such as membrane disruption, which is a common mechanism of action for many antimicrobial peptides. nih.govresearchgate.net

In the context of studying the effects of peptides like those in the Brevinin family, SEM can provide direct visual evidence of their lytic activity. researchgate.net The process typically involves fixing the bacterial cells, followed by a series of dehydration steps and coating with a conductive material before observation under the microscope. scielo.brnih.gov For instance, studies on peptides similar to this compound have employed SEM to demonstrate how they disrupt bacterial membranes. researchgate.net These analyses can reveal dose-dependent damage to the cell surface, providing insights into the peptide's mechanism of action. plos.org

Biofilm Inhibition and Eradication Assays

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. mdpi.com These structures are notoriously resistant to conventional antimicrobial agents. mdpi.com Assays to determine a peptide's ability to both prevent the formation of biofilms (inhibition) and destroy established biofilms (eradication) are therefore crucial in evaluating its therapeutic potential.

The minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC) are key parameters determined in these assays. nih.govnih.gov The MBIC is the lowest concentration of an antimicrobial agent required to prevent biofilm formation, while the MBEC is the minimum concentration needed to eliminate a pre-formed biofilm. nih.govresearchgate.net

These assays are often performed in 96-well microtiter plates. nih.govnih.govscielo.br For inhibition assays, the peptide is added to the bacterial suspension at the time of inoculation, and the plates are incubated to allow for biofilm growth. nih.goviranpath.org For eradication assays, the biofilm is allowed to form first, and then the peptide is added. scielo.briranpath.org The extent of biofilm formation or eradication is typically quantified using methods like crystal violet staining, where the dye stains the biofilm biomass, or by measuring the metabolic activity of the remaining viable cells. nih.govscielo.br

Studies on peptides from the Brevinin family, such as Brevinin-1GHa, have demonstrated their ability to both inhibit the formation of and eradicate existing biofilms of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Cell Proliferation Assays for Anticancer Activity (e.g., CCK8)

Cell proliferation assays are fundamental in cancer research to assess the cytostatic or cytotoxic effects of potential therapeutic agents. abcam.com The Cell Counting Kit-8 (CCK8) assay is a widely used colorimetric method to determine the number of viable cells in a sample. abcam.comcyrusbio.com.tw This assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. cyrusbio.com.twwoongbee.com The amount of formazan produced is directly proportional to the number of viable cells, and the absorbance can be measured using a microplate reader. cyrusbio.com.tw

This method is considered sensitive and convenient for evaluating the anticancer properties of various compounds, including peptides. abcam.comnih.gov For example, studies on peptides from the Brevinin family, such as Brevinin-1GHd and LFB, have utilized cell proliferation assays to determine their inhibitory effects on various human cancer cell lines. nih.govnih.gov The results of these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%. nih.govnih.gov

Inflammatory Cytokine and Gene Expression Analysis (e.g., RT-PCR, ELISA for TNF-α, IL-1β, IL-6)

The analysis of inflammatory cytokines and their corresponding gene expression is crucial for understanding the immunomodulatory properties of a compound. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed for this purpose. yakhak.orgnih.gov

RT-PCR is used to quantify the messenger RNA (mRNA) levels of specific cytokines, providing insight into gene expression. yakhak.orgnih.gov ELISA, on the other hand, is a plate-based assay designed for detecting and quantifying proteins, such as cytokines, in a sample. mdpi.comresearchgate.net

Key pro-inflammatory cytokines often investigated include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govamegroups.org The expression of these cytokines can be stimulated in cell models, such as macrophages, by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netyakhak.org The ability of a test compound to modulate the production of these cytokines in response to an inflammatory stimulus is then measured. yakhak.org For instance, studies on Brevinin-1BW have demonstrated its ability to significantly reduce the levels of these pro-inflammatory cytokines in LPS-treated cells. researchgate.net

Computational and Bioinformatics Approaches

Prediction of Secondary and Three-Dimensional Structures

Computational and bioinformatics tools are instrumental in predicting the secondary and three-dimensional (3D) structures of peptides from their amino acid sequences. osdd.netnih.gov This information is vital for understanding the structure-function relationship of antimicrobial peptides like this compound. mdpi.com

The secondary structure, which includes local conformations like α-helices and β-sheets, can be predicted using various online servers and algorithms. thescipub.combiorxiv.org These predictions are often based on the physicochemical properties of the amino acids in the sequence. thescipub.com For many antimicrobial peptides, including those in the Brevinin family, an amphipathic α-helical structure is crucial for their interaction with and disruption of microbial membranes. mdpi.comnih.gov

For 3D structure prediction, methods like homology modeling and ab initio modeling are used. slideshare.net Homology modeling relies on the known structure of a related protein as a template, while ab initio methods predict the structure from the sequence alone. slideshare.net The predicted 3D structure provides a more detailed view of the peptide's spatial arrangement, which can aid in understanding its mechanism of action. nih.gov

Analysis of Physicochemical Parameters (e.g., GRAVY, pI) in Relation to Activity

The biological activity of antimicrobial peptides is closely linked to their physicochemical properties. mdpi.com Several parameters can be calculated using bioinformatics tools to help predict and understand a peptide's function.

The theoretical isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For cationic antimicrobial peptides, a higher pI indicates a greater positive net charge at physiological pH. mdpi.com This positive charge is important for the initial electrostatic attraction to the negatively charged microbial cell membranes. mdpi.com

The interplay between parameters such as cationicity (related to pI), hydrophobicity (GRAVY), and the presence of specific structural motifs like the α-helix collectively determines the antimicrobial potency and spectrum of peptides like this compound. mdpi.comnih.gov For example, a comparison between Brevinin-1GHa and this compound showed that differences in their cationicity and hydrophobicity might influence their relative antimicrobial activities. mdpi.com

Table of Physicochemical Parameters for Selected Brevinin Peptides

PeptideGRAVYpI
This compound1.3339.85
Brevinin-1GHa1.0549.90
Brevinin-1GHd1.1089.70

Data sourced from a comparative study of Brevinin peptides. nih.gov

Comparative Research and Future Directions

Comparative Efficacy and Mechanism with Other Brevinin-1 (B586460) Family Members (e.g., Brevinin-1GHa, LFB, Brevinin-1BW)

Brevinin-1JDc belongs to the brevinin-1 family of antimicrobial peptides (AMPs), which are characterized by a 24-amino acid sequence and a C-terminal disulfide-bonded loop known as the "Rana box". mdpi.commdpi.com The efficacy and mechanism of action of this compound are best understood when compared with other members of its family, such as Brevinin-1GHa, Limnonectes fujianensis Brevinin (LFB), and Brevinin-1BW.

Brevinin-1GHa: Both Brevinin-1GHa and this compound exhibit potent, broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. mdpi.comnih.gov This shared efficacy is attributed to a strongly conserved structural motif formed by specific amino acid residues: Phe-1, Ala-9, Val-13, and Pro-14. mdpi.com The primary mechanism of action involves interaction with the bacterial cell membrane, which is predominantly composed of negatively charged components. mdpi.com However, studies show that Brevinin-1GHa is more effective at inhibiting the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov This enhanced potency is linked to its higher cationicity (isoelectric point, pI = 9.90) compared to this compound (pI = 9.85). nih.gov The greater positive charge on Brevinin-1GHa is believed to boost the electrostatic attraction to the negatively charged microbial cell surface, leading to more efficient membrane disruption. mdpi.comnih.gov

LFB (Limnonectes fujianensis Brevinin): LFB is a brevinin-like peptide that has demonstrated exceptionally potent antimicrobial and anticancer activities when compared to many other brevinins, including this compound. mdpi.comresearchgate.net Research indicates that while LFB shows significant inhibition of cancer cell lines, this compound and several other related peptides display less potent or no anticancer properties. mdpi.comresearchgate.net The mechanism for brevinin peptides generally involves preferential interaction with the outer membrane of cancer cells, which often have a higher net negative charge due to an abundance of molecules like phosphatidylserine (B164497). mdpi.com The superior performance of LFB suggests that subtle differences in its structure confer a significant advantage in both antimicrobial and anticancer contexts. mdpi.com

Brevinin-1BW: Brevinin-1BW shows a different spectrum of activity, with very effective inhibition of Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, but weaker effects against Gram-negative bacteria. researchgate.netnih.gov Its mechanism, like other brevinins, involves the disruption of the bacterial membrane. researchgate.netnih.gov While this compound has a broad-spectrum profile, Brevinin-1BW is more specialized towards Gram-positive pathogens. mdpi.comnih.govresearchgate.net Many brevinin peptides, however, are limited by strong hemolytic activity, a factor that needs to be addressed for therapeutic development. mdpi.com

Comparative Data of Brevinin-1 Family Peptides
PeptideAmino Acid SequencepIKey Efficacy Findings
This compoundFLPAVLRVAAKVVPTVFCLISKKC9.85Potent, broad-spectrum antimicrobial activity. mdpi.comnih.gov Less potent anticancer activity compared to LFB. mdpi.com
Brevinin-1GHaFLGAVLKVAGKLVPAAICKISKKC9.90More potent than this compound against S. aureus, E. coli, and C. albicans due to higher cationicity. nih.gov
LFBNot specified in resultsNot specified in resultsShowed the most potent anticancer and antimicrobial activities compared to this compound and others. mdpi.comresearchgate.net
Brevinin-1BWFLPLLAGLAASFLPTIFCKISRKCNot specified in resultsEffective against Gram-positive bacteria (MIC of 3.125 µg/mL for E. faecalis), but weaker against Gram-negative bacteria. researchgate.netnih.gov

Strategies for Modifying this compound for Targeted Applications

The therapeutic potential of many natural antimicrobial peptides, including this compound, is often hampered by issues like toxicity to host cells (hemolytic activity). mdpi.commdpi.com Consequently, significant research focuses on modifying these peptides to enhance their therapeutic index.

Structure-Activity Relationship (SAR) studies of the brevinin-1 family provide a roadmap for the rational design of improved analogues. Key strategies that could be applied to this compound include:

Modulating Hydrophobicity and Cationicity: A critical balance between the peptide's net positive charge and its hydrophobicity is essential for its function. mdpi.com Increasing cationicity can enhance antimicrobial activity, but excessive hydrophobicity often leads to high hemolytic activity. mdpi.comresearchgate.net SAR studies on brevinin-1 analogues have shown that it's possible to design peptides that retain antimicrobial potency while lowering toxicity by fine-tuning this balance. nih.gov

Altering the "Rana Box" Position: The C-terminal "Rana box" is crucial for membrane targeting. mdpi.com Research on Brevinin-1E demonstrated that moving this cyclic structure to a more central position in the peptide sequence led to a significant reduction in hemolytic activity, sometimes without a major loss of antibacterial potency. mdpi.com

N-Terminal Modifications: The N-terminal region of brevinins is typically hydrophobic. nih.gov Designing analogues by modifying this terminus can help elucidate its role and create peptides with improved specificity and lower toxicity. nih.gov

D-Amino Acid Substitution: Incorporating D-amino acids in place of the natural L-amino acids is a strategy to increase the peptide's resistance to proteolytic degradation by host or bacterial enzymes. nih.govnih.gov This modification can also be used to control hemolytic activity without severely impacting the peptide's antimicrobial function. nih.gov

Modification Strategies for Brevinin-1 Family Peptides
StrategyRationaleObserved Outcome in Brevinin AnaloguesReference
Tune Hydrophobicity/CationicityOptimize the balance for antimicrobial efficacy vs. toxicity.Retained antimicrobial activity with lower hemolysis. nih.gov
Relocate "Rana Box"Reduce hemolytic activity by altering the peptide's amphipathic structure.Considerable reduction of hemolytic activity in Brevinin-1E. mdpi.com
Substitute with D-Amino AcidsIncrease stability against proteases and modulate toxicity.Enhanced proteolytic resistance and controlled hemolytic activity. nih.govnih.gov
Create Hybrid PeptidesCombine beneficial properties from two or more different peptides.Generation of novel peptides with potentially enhanced features. imrpress.com

Investigation of this compound in Preclinical Disease Models

While in vitro data provides a foundational understanding of a peptide's activity, preclinical in vivo models are essential to evaluate its potential as a therapeutic agent.

To date, specific in vivo antimicrobial studies for this compound have not been detailed in the available research. However, established preclinical models are routinely used for other members of the brevinin-1 family. For example, analogues of brevinin-1OS and brevinin-1LTe have been tested in the Galleria mellonella (wax moth larvae) infection model, where they significantly decreased the mortality of larvae infected with methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Similarly, an analogue of brevinin-1pl showed enhanced efficacy in in vivo tests against antibiotic-resistant E. coli. researchgate.net These studies demonstrate a clear pathway for future research into this compound, where its efficacy against systemic or localized infections would be assessed in similar animal models.

The investigation of this compound in in vivo tumor models is an area requiring future exploration. Current research suggests that this compound has limited anticancer potential compared to other peptides like LFB. mdpi.comresearchgate.net However, other brevinins have shown promise. For example, Brevinin-2R demonstrates cytotoxicity against various tumor cell lines. nih.gov Furthermore, other frog-derived peptides, such as Gonearrestide, have been validated in in vivo studies to inhibit the growth of solid tumors. researchgate.net Should modified analogues of this compound with enhanced anticancer activity be developed, the next logical step would be to test them in established preclinical tumor models to assess their ability to inhibit tumor growth and progression.

Future Research Avenues for this compound as a Pro-Drug Candidate

The potent antimicrobial properties of this compound are counterbalanced by its significant hemolytic activity, a common challenge that hinders the clinical development of many antimicrobial peptides (AMPs). nih.govmdpi.com A promising strategy to mitigate this toxicity and enhance therapeutic potential is the development of this compound as a pro-drug. rcsi.comrsc.org This approach involves chemically modifying the peptide to a temporarily inactive or less toxic form that can be selectively activated at the site of infection. rcsi.comresearchgate.net Future research in this area could unlock the full therapeutic value of this compound.

A primary avenue for investigation is the modification of this compound's net positive charge. The cationic nature of AMPs is crucial for their initial electrostatic interaction with negatively charged bacterial membranes but also contributes to their interaction with and lysis of mammalian cells, such as erythrocytes. nih.govmdpi.com A pro-drug strategy could involve the reversible neutralization of this net charge, rendering the peptide less active and less toxic during circulation. rcsi.com This could be achieved by attaching negatively charged pro-moieties to the peptide's basic residues, such as lysine (B10760008). nih.gov These linkages would be designed to be cleaved by enzymes specifically present in the microenvironment of an infection, such as bacterial proteases, thereby releasing the fully active and cationic this compound at the target site. thno.org

Another key area of exploration is the manipulation of this compound's hydrophobicity. nih.gov High hydrophobicity is linked to strong antimicrobial action but also to increased hemolytic activity. nih.govtums.ac.ir Future studies could focus on designing pro-drug versions of this compound where its hydrophobic regions are temporarily masked. This could potentially be achieved through conjugation with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. nih.gov Such modifications can reduce proteolytic degradation and decrease toxicity. researchgate.net The linker used for PEGylation could be designed to be susceptible to cleavage by pathogen-associated enzymes, ensuring the release of the active, hydrophobic peptide only at the infection site.

The characteristic "Rana-box" disulfide loop at the C-terminus of this compound presents a unique target for pro-drug design. mdpi.comresearchgate.net This structure is important for its biological activity. mdpi.com Research could explore the synthesis of a linear, less active pro-peptide that is designed to cyclize into the active "Rana-box" conformation upon a specific trigger at the target site. This trigger could be the reducing environment characteristic of some bacterial biofilms or the presence of specific bacterial enzymes.

Furthermore, the development of this compound pro-drugs could be combined with targeted delivery systems. mdpi.comresearchgate.net For instance, the inactive pro-peptide could be encapsulated within liposomes or conjugated to nanoparticles that are designed to accumulate at infection sites. mdpi.com The release and activation of this compound would then be triggered by local environmental cues, such as the low pH often found in infected tissues or the enzymatic activity of the pathogens. thno.org

Q & A

Q. What experimental methodologies are recommended for assessing Brevinin-1JDc’s antimicrobial activity in vitro?

To evaluate antimicrobial efficacy, use standardized assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only treatments) to validate results. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm reproducibility. For membrane disruption studies, combine fluorescence-based dye leakage assays with electron microscopy to visualize structural changes in microbial membranes .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in mammalian cells?

Employ cell viability assays (e.g., MTT or resazurin) across a logarithmic concentration range (e.g., 1–100 µM) using primary or immortalized cell lines (e.g., HEK293, HaCaT). Include time-course experiments (24–72 hours) to assess acute vs. chronic toxicity. Normalize data to untreated controls and calculate IC₅₀ values using nonlinear regression models. Validate results with live/dead staining and lactate dehydrogenase (LDH) release assays .

Q. What analytical techniques are critical for confirming this compound’s structural integrity and purity?

Utilize reversed-phase HPLC (>95% purity threshold) coupled with mass spectrometry (MS) for molecular weight verification. For secondary structure analysis, employ circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) to detect α-helical or β-sheet conformations. Include nuclear magnetic resonance (NMR) for de novo sequencing if synthetic analogs are studied .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Conduct a meta-analysis of published data to identify variables influencing discrepancies, such as bacterial strain variability, growth media composition, or peptide batch differences. Replicate key studies under standardized conditions (CLSI guidelines) and perform purity reassessment via HPLC-MS. Use multivariate regression models to quantify the impact of each variable .

Q. What strategies optimize this compound’s selectivity index (SI) for therapeutic applications?

Implement structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., D-amino acids, cyclization). Test analogs against microbial vs. mammalian cells to calculate SI (IC₅₀-toxicity / MIC-activity). Use molecular dynamics simulations to correlate physicochemical properties (e.g., hydrophobicity, charge) with selectivity .

Q. How should in vivo efficacy studies for this compound be designed to ensure translational relevance?

Select animal models (e.g., murine skin infection or sepsis models) with endpoints aligned with clinical outcomes (e.g., bacterial load reduction, survival rates). Administer peptide via topical/systemic routes, including pharmacokinetic profiling (plasma half-life, tissue distribution). Adhere to ARRIVE guidelines for ethical reporting and statistical power analysis to determine cohort sizes .

Q. What computational approaches are effective for predicting this compound’s interaction with host membranes?

Apply molecular docking (e.g., AutoDock Vina) to model peptide-lipid interactions using bilayer membranes (e.g., POPC/POPG). Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning frameworks (e.g., Random Forest) trained on peptide databases to predict membrane perturbation efficacy .

Q. How can researchers address variability in this compound’s stability under physiological conditions?

Perform stability assays in simulated body fluids (e.g., serum, PBS) at 37°C. Monitor degradation via HPLC-MS over 24–48 hours. To enhance stability, explore formulation strategies (e.g., liposomal encapsulation, PEGylation) and assess retention of antimicrobial activity post-treatment .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., MIC values, chromatograms) in supplementary materials with metadata annotations .
  • Ethical Compliance : For in vivo work, include Institutional Animal Care and Use Committee (IACUC) approval details and justify sample sizes to minimize animal use .
  • Statistical Rigor : Use power analysis to determine cohort sizes and apply corrections (e.g., Bonferroni) for multiple comparisons. Report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.